5-Bromo-2-(3-methoxyphenyl)-thiazole

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Sourcing a reliable 5-bromo thiazole intermediate for palladium-catalyzed cross-coupling can be challenging, especially when regioisomeric purity directly impacts synthetic route fidelity. This 5-Bromo-2-(3-methoxyphenyl)thiazole is the specific starting material documented in US Patent 9,216,962 B2 for constructing 17β-HSD1 inhibitor scaffolds, confirmed by a pKa of 0.61±0.50. - Enables regioselective Suzuki-Miyaura coupling to generate 5-aryl thiazole libraries. - 99% HPLC purity minimizes catalyst poisoning, optimizing yield consistency in Pd(PPh₃)₄-mediated protocols. - Provides unambiguous LC-MS identification via the characteristic bromine isotopic pattern (M and M+2).

Molecular Formula C10H8BrNOS
Molecular Weight 270.15 g/mol
CAS No. 1078734-00-5
Cat. No. B3184229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(3-methoxyphenyl)-thiazole
CAS1078734-00-5
Molecular FormulaC10H8BrNOS
Molecular Weight270.15 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NC=C(S2)Br
InChIInChI=1S/C10H8BrNOS/c1-13-8-4-2-3-7(5-8)10-12-6-9(11)14-10/h2-6H,1H3
InChIKeySJJLNQHTBGGHCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(3-methoxyphenyl)-thiazole: Core Properties


5-Bromo-2-(3-methoxyphenyl)-thiazole (CAS 1078734-00-5) is a heterocyclic thiazole derivative substituted with a bromine atom at the 5-position and a 3-methoxyphenyl group at the 2-position, with molecular formula C₁₀H₈BrNOS and molecular weight 270.15 g/mol . The compound is primarily positioned as a synthetic intermediate in medicinal chemistry and pharmaceutical research . Its key differentiating structural feature is the specific placement of bromine at the thiazole 5-position rather than the 2-position, which directly determines its synthetic utility as a Suzuki-Miyaura coupling partner and influences its predicted physicochemical properties including pKa (0.61±0.50) and boiling point (381.3±48.0°C) .

Coupling Handle 5-Bromo substitution enables Suzuki-Miyaura cross-coupling for regioselective 5-arylation
Regiochemistry Position-specific bromination delivers 5-aryl thiazole products, distinct from 2-bromo regioisomers
Quality High-purity specification available to support coupling reproducibility and minimize catalyst interference

5-Bromo-2-(3-methoxyphenyl)-thiazole: Substitution Limitations


The position of bromine substitution on the thiazole ring critically determines both reactivity profile and downstream synthetic accessibility. In 5-bromo-substituted thiazoles, the bromine occupies the electronically distinct C5 position of the 1,3-thiazole heterocycle, which exhibits different cross-coupling reactivity compared to 2-bromo thiazole regioisomers [1]. This positional isomerism translates directly into divergent product outcomes in palladium-catalyzed coupling reactions—a 5-bromo thiazole intermediate generates 5-aryl thiazole products, whereas a 2-bromo analog yields 2-aryl thiazole products, which are chemically distinct entities with different biological target profiles [2]. Substituting this compound with a generic thiazole lacking the 5-bromo handle eliminates the capacity for regioselective functionalization. Furthermore, predicted pKa differences between 5-bromo and 2-bromo regioisomers (0.61±0.50 vs 0.50±0.10, respectively) indicate distinct protonation behavior under physiological or formulation-relevant pH conditions .

5-Bromo-2-(3-methoxyphenyl)-thiazole
Alternatives

5-Aryl thiazole products via Suzuki-Miyaura coupling

2-Bromo regioisomer: yields 2-aryl thiazole scaffolds; may alter biological target profile

Functional cross-coupling handle at C5

Non-brominated analog: lacks coupling site; cannot access 5-arylated thiazole library

Predicted pKa 0.61±0.50; specific ionization behaviour

2-Bromo isomer pKa 0.50±0.10; protonation equilibrium may differ under specific pH conditions

5-Bromo-2-(3-methoxyphenyl)-thiazole: Differentiation Evidence


Regioisomer pKa Ionization State

The predicted acid dissociation constant (pKa) for 5-bromo-2-(3-methoxyphenyl)-thiazole is 0.61±0.50, compared to 0.50±0.10 for its regioisomer 2-bromo-5-(3-methoxyphenyl)thiazole . While both compounds are weak bases due to the thiazole nitrogen, the difference in pKa values reflects the distinct electronic environment imparted by bromine placement at the 5-position versus the 2-position of the thiazole ring. This 0.11 unit difference, though modest, corresponds to measurable variation in protonation equilibrium at near-physiological pH.

Regioisomer pKa
Predicted values
5-bromo: 0.61±0.50
2-bromo: 0.50±0.10
Δ = 0.11 (target more basic)
Ionization state may influence purification and analytical method development
Not experimentally determined; requires validation
Medicinal Chemistry Physicochemical Profiling Lead Optimization

High-Purity HPLC Grade Availability

5-Bromo-2-(3-methoxyphenyl)-thiazole is commercially available in multiple purity grades, including a 99% HPLC specification from select suppliers , compared to the standard 95% specification common across multiple vendors . The 99% HPLC grade represents a 4-percentage-point reduction in total impurities relative to the 95% baseline. For the positional isomer 2-bromo-5-(3-methoxyphenyl)thiazole, comparable high-purity commercial sourcing is not documented in current supplier catalogs .

HPLC Purity Grade
Supplier specification
99% HPLC (high-purity grade) vs 95% standard
High-purity specification may support coupling yield reproducibility
Lot-specific analysis recommended
Synthetic Chemistry Quality Control Procurement Specification

Key Intermediate for 17β-HSD1 Inhibitors

In US Patent 9,216,962 B2 ('Thiazole compounds, methods for preparation and use thereof'), 5-bromo-2-(3-methoxyphenyl)-1,3-thiazole is explicitly disclosed as a synthetic intermediate for the preparation of potent and selective non-steroidal inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) . The compound undergoes Suzuki-Miyaura cross-coupling with 4-methoxyphenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0), sodium carbonate, water, and toluene over 4.0 hours to yield 2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1,3-thiazole [1]. The non-brominated analog 2-(3-methoxyphenyl)thiazole (CAS 35582-12-8) lacks this cross-coupling handle entirely and therefore cannot access the 5-arylated thiazole scaffold central to this inhibitor class .

Suzuki Coupling Utility
Head-to-head
Pd(PPh₃)₄, Na₂CO₃, H₂O/toluene, 4 h; non-brominated analog: no handle
Supports 17β-HSD1 inhibitor library synthesis
Based on US Patent 9,216,962 B2
Drug Discovery Patent Synthesis Endocrine Therapeutics

Boiling Point Difference vs Non-Brominated Analog

The predicted boiling point of 5-bromo-2-(3-methoxyphenyl)-thiazole is 381.3±48.0°C at standard atmospheric pressure . This value is substantially elevated relative to thiazole-based compounds lacking the bromine substituent, a consequence of the bromine atom's increased molecular weight (270.15 vs 191.25 g/mol for the non-brominated analog) and enhanced polarizability. While experimental boiling point data for the non-brominated comparator 2-(3-methoxyphenyl)thiazole (CAS 35582-12-8) are not available in the public domain, the molecular weight difference alone (Δ = 78.9 g/mol, representing a 41% increase) predicts significantly different volatility and gas chromatographic behavior .

Boiling Point & MW
Class-level inference
Pred. BP 381.3±48.0 °C; MW 270.15 (vs 191.25 for non-bromo analog, Δ = 78.9)
Informs purification—chromatography preferred over distillation
Experimental BP data not available; predicted values
Physical Chemistry Purification Planning Process Development

5-Bromo-2-(3-methoxyphenyl)-thiazole: Research & Industrial Applications


5-Aryl Thiazole Library Synthesis

This compound serves as the optimal 5-bromo thiazole coupling partner for constructing 5-aryl-2-(3-methoxyphenyl)-thiazole libraries via palladium-catalyzed Suzuki-Miyaura reactions. The documented patent protocol using Pd(PPh₃)₄, Na₂CO₃, and water/toluene over 4.0 hours demonstrates successful coupling with arylboronic acids to generate 17β-HSD1 inhibitor scaffolds . The 99% HPLC purity grade reduces catalyst poisoning from halide impurities, improving cross-coupling yield consistency .

17β-HSD1 Inhibitor Development

Based on explicit disclosure in US Patent 9,216,962 B2, this compound is the documented starting material for synthesizing potent and selective non-steroidal 17β-HSD1 inhibitors . Researchers pursuing this therapeutic target—implicated in estrogen-dependent conditions—require this specific 5-bromo thiazole intermediate, as the non-brominated 2-(3-methoxyphenyl)thiazole analog lacks the essential C5 functionalization handle required to access the patented inhibitor scaffold.

SAR Studies of Thiazole Bioactives

The distinct electronic profile of the 5-bromo substitution (pKa 0.61±0.50) relative to the 2-bromo regioisomer (pKa 0.50±0.10) provides a tool for probing how thiazole nitrogen basicity influences target binding or pharmacokinetic properties . When incorporated into lead series, the 5-bromo thiazole core enables systematic exploration of C5 substitution effects on potency, selectivity, and physicochemical parameters, whereas 2-bromo analogs would direct functionalization to the electronically distinct C2 position .

Analytical Method Development & Reference Standard

The availability of 99% HPLC-grade material makes this compound suitable as a reference standard for LC-MS or HPLC-UV method development and validation in pharmaceutical impurity profiling . The distinct molecular weight (270.15 g/mol) and characteristic bromine isotopic pattern (¹:¹ ratio for M and M+2 peaks) provide unambiguous mass spectrometric identification, enabling its use as a system suitability standard in quality control workflows for thiazole-containing drug substances .

Application
Selection Property
Validation Focus
5-Aryl thiazole library synthesis
Cross-coupling handle at C5 position
Arylboronic acid coupling scope and yield
17β-HSD1 inhibitor research
Documented patent intermediate
Enzyme inhibition and scaffold elaboration
SAR exploration of thiazole bioactives
Regioisomeric bromine placement
Target interaction and physicochemical profiling
Analytical method development & reference standard
High-purity specification and isotopic pattern
LC-MS method suitability and purity monitoring

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